2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride
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Overview
Description
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is characterized by the presence of an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to an ethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride typically involves multiple steps, starting with the formation of the bicyclo[1.1.1]pentane core. This can be achieved through a series of cyclization reactions. The introduction of the iodine atom is usually carried out via halogenation reactions, where iodine is introduced to the bicyclo[1.1.1]pentane ring under controlled conditions. The final step involves the attachment of the ethanamine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include oxides and other oxidized forms.
Reduction Reactions: Deiodinated products are the primary outcome.
Scientific Research Applications
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets within cells. The iodine atom and the bicyclo[1.1.1]pentane ring contribute to its unique binding properties, allowing it to modulate the activity of enzymes, receptors, and other proteins. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride
- 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine
Uniqueness
Compared to similar compounds, 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride stands out due to its specific iodine substitution, which imparts unique chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN.ClH/c8-7-3-6(4-7,5-7)1-2-9;/h1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXIOQWRCENFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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